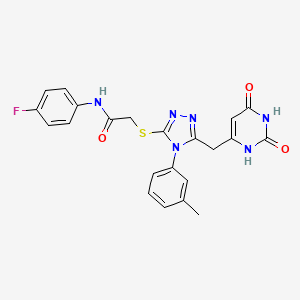

![molecular formula C17H17N7O B2435302 [4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone CAS No. 727690-15-5](/img/structure/B2435302.png)

[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the piperazine family and has a unique structure that makes it a promising candidate for research in the fields of medicinal chemistry, pharmacology, and neuroscience.

Applications De Recherche Scientifique

G Protein-Biased Dopaminergics

Research by Möller et al. (2017) explored the structural motif of 1,4-disubstituted aromatic piperazines, demonstrating that incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage can yield high-affinity dopamine receptor partial agonists. This study highlighted the compound's potential to favor G protein activation over β-arrestin recruitment, pointing to its therapeutic prospects in treating psychiatric disorders (Möller et al., 2017).

Receptor Binding Assays

Li Guca (2014) synthesized derivatives from pyrazolo[1,5-α]pyridine, demonstrating these compounds' potential as dopamine D4 receptor ligands through in vitro receptor binding assays. This work contributes to understanding the structural requirements for receptor affinity and specificity, which is crucial for developing targeted therapeutics (Li Guca, 2014).

Antiarrhythmic and Antihypertensive Effects

The study by Malawska et al. (2002) on a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives identified compounds with significant antiarrhythmic and antihypertensive activities. These effects were attributed to the compounds' alpha-adrenolytic properties, emphasizing the structural component's importance in modulating physiological responses (Malawska et al., 2002).

Antitumor Activity

Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives, including 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes, showing significant cytotoxicity against tumor cell lines. This work suggests the compound's utility in cancer therapy due to its potent antitumor activity and favorable toxicity profile (Naito et al., 2005).

Antimicrobial Agents

Patel et al. (2012) developed thiazolidinone derivatives incorporating pyrazolo[1,5-a]pyridine and 1-pyridin-2-yl-piperazine, which were evaluated for antimicrobial activity. This synthesis and biological evaluation underscore the compound's potential in addressing antibiotic resistance through novel antimicrobial agents [(Patel et al., 2012)](https://consensus.app/papers/synthesis-striazinebased-thiazolidinon...

Mécanisme D'action

Target of Action

The primary target of [4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone is the serotonin (5-HT) reuptake system . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, and its reuptake inhibition is a common mechanism of action for many antidepressants .

Mode of Action

[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone interacts with the serotonin reuptake system, effectively inhibiting the reuptake of serotonin . This inhibition results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonin signaling .

Biochemical Pathways

The primary biochemical pathway affected by [4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone is the serotonin signaling pathway .

Pharmacokinetics

It has been noted that the compound is stable in human liver microsomes, suggesting good metabolic stability . This stability could potentially contribute to the compound’s bioavailability, but further studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of [4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone’s action primarily involve enhanced serotonin signaling . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonin receptor activation . This can result in various downstream effects, potentially including mood elevation and antidepressant effects .

Propriétés

IUPAC Name |

[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O/c25-16(14-6-8-18-9-7-14)22-10-12-23(13-11-22)17-19-20-21-24(17)15-4-2-1-3-5-15/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXBIYSCSUCDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hcl](/img/structure/B2435219.png)

![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2435225.png)

![2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione](/img/structure/B2435227.png)

![3-[2-(3-nitrobenzoyl)imino-4-phenyl-1,3-thiazol-3-yl]benzoic Acid](/img/structure/B2435235.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2435238.png)

![Ethyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2435239.png)

![2-([1,1'-Biphenyl]-4-yl)-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2435240.png)

![1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2435241.png)